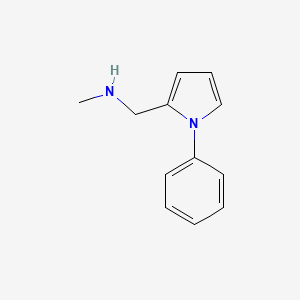

N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-(1-phenylpyrrol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-13-10-12-8-5-9-14(12)11-6-3-2-4-7-11/h2-9,13H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMZVNMHTVTSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanamine typically involves the reaction of N-methylpyrrole with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the catalytic hydrogenation of the imine intermediate using a palladium catalyst. This approach allows for the continuous production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanone.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The aromatic ring of the pyrrole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

Oxidation: N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanone.

Reduction: this compound derivatives.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antidepressant Properties

N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanamine has been studied for its potential antidepressant effects. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation. A study highlighted the efficacy of pyrrole derivatives in enhancing antidepressant-like behavior in animal models, suggesting that this compound may exhibit similar properties due to its structural analogies .

1.2 Neuroprotective Effects

The compound has shown promise as a neuroprotective agent. Studies have indicated that derivatives of pyrrole can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . The mechanism often involves the inhibition of pro-apoptotic pathways and the enhancement of cellular antioxidant defenses.

1.3 Anticancer Activity

Research has also explored the anticancer potential of this compound. Pyrrole-based compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study reported that specific pyrrole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .

Synthetic Applications

2.1 Chemical Synthesis

this compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions, such as nucleophilic substitutions and cyclization reactions, makes it a valuable building block in organic synthesis . The versatility of this compound allows chemists to explore novel synthetic pathways leading to diverse chemical entities.

2.2 Catalysis

There is emerging interest in using this compound as a catalyst or ligand in coordination chemistry. Its nitrogen-containing structure can coordinate with metal centers, facilitating various catalytic processes such as hydrogenation and cross-coupling reactions. This application is particularly relevant in the development of sustainable chemical processes .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Antidepressant Activity

A study conducted on a series of pyrrole derivatives including this compound showed significant improvement in depressive-like behaviors in rodent models when administered at specific dosages over a two-week period. Behavioral assays indicated enhanced locomotor activity and reduced immobility times compared to control groups .

Case Study 2: Neuroprotection

In vitro studies demonstrated that this compound could significantly reduce oxidative stress-induced cell death in neuronal cell cultures. The compound's mechanism involved upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.

Biological Activity

N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanamine, a compound characterized by its unique pyrrole structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound's molecular formula is C12H14N2, and it features a pyrrole ring with a phenyl substituent and a methylamine group. The synthesis of this compound can be achieved through various methods, including:

- Paal-Knorr Reaction : A method involving the condensation of 1,4-dicarbonyl compounds with primary amines.

- Reductive Amination : This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from similar structures have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism often involves:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through cell cycle arrest.

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | A549 | 10 | Apoptosis induction |

| B | HeLa | 15 | Cell cycle arrest |

| C | MCF7 | 12 | Inhibition of proliferation |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies indicate that derivatives exhibit activity against multidrug-resistant bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest that certain derivatives can effectively inhibit bacterial growth.

Table 2: Antimicrobial Activity Against Staphylococcus aureus

| Compound | MIC (µg/mL) | Resistance Type |

|---|---|---|

| D | 4 | Vancomycin-intermediate |

| E | 8 | Linezolid-resistant |

| F | 16 | Multidrug-resistant |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or bacterial survival.

- Receptor Binding : It can bind to receptors that regulate cell growth and apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrrole derivatives, including this compound. These compounds were tested for their anticancer and antimicrobial activities. The results demonstrated that certain modifications to the pyrrole structure significantly enhanced biological activity, suggesting a structure–activity relationship (SAR).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanamine, and how can reaction purity be optimized?

- Methodology : Synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 1-phenyl-1H-pyrrole-2-carbaldehyde with methylamine under hydrogenation conditions (e.g., NaBH4 or Pd/C) yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Optimization includes monitoring reaction progress by TLC and adjusting stoichiometric ratios to minimize byproducts .

Q. How can the molecular structure of this compound be validated using crystallographic techniques?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection at low temperatures (100 K) using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (for small molecules) or SHELXS/SHELXD (for phase determination) ensures structural accuracy. Visualization tools like ORTEP-3 generate thermal ellipsoid plots to confirm bond lengths and angles .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Use full PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Respiratory protection (P95 respirators or OV/AG-P99 cartridges) is advised for aerosol-prone steps. Store in airtight containers under inert gas (N2/Ar) to prevent degradation. Emergency measures: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical evaluation .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stability?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular identity using exact mass (e.g., 201.1312 Da for [M+H]+) with <5 ppm error .

- HPLC/LC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties and binding affinity to biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., CYP enzymes) in GROMACS, using force fields like CHARMM36. Key parameters: LogP (2.58) and polar surface area (27.8 Ų) predict blood-brain barrier permeability .

Q. What strategies resolve contradictions in reported synthetic yields, and how can reaction scalability be improved?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs (e.g., temperature, catalyst loading) to identify critical variables. For example, switching from batch to flow chemistry enhances scalability by reducing exothermic side reactions.

- In Situ Monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments to solvent ratios (e.g., THF:H2O) .

Q. How can metabolomic studies identify potential bioactive metabolites of this compound?

- Methodology :

- In Vitro Hepatic Models : Incubate with human liver microsomes (HLMs) and analyze via UHPLC-Q-TOF-MS . Phase I metabolites (e.g., hydroxylated or N-demethylated derivatives) are identified using exact mass shifts (e.g., +15.9949 Da for oxidation).

- Isotopic Labeling : Use deuterated methyl groups to trace metabolic pathways and confirm stability .

Q. What experimental approaches validate the compound’s role as a CYP enzyme inhibitor, and how can selectivity be optimized?

- Methodology :

- Enzyme Assays : Measure IC50 values using recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) via fluorogenic substrates. For example, inhibition of CYP5122A1 (linked to Leishmania viability) is tested at varying concentrations (1–100 µM).

- Structure-Activity Relationship (SAR) : Modify the phenyl-pyrrole scaffold (e.g., halogen substitutions) to enhance selectivity. Docking studies (AutoDock Vina) guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.